Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH
Description
Contextualization of Peptide C-Terminal Modifications in Chemical Biology and Advanced Materials Research
The C-terminus, or the end of a peptide chain with a free carboxyl group, is a critical determinant of a peptide's interaction with other molecules, including enzymes and proteins. jpt.com Modifications at this terminus are a powerful strategy to enhance the therapeutic potential of peptides. For instance, C-terminal amidation, the conversion of the carboxylic acid to a carboxamide, can increase a peptide's stability by neutralizing the negative charge and making it less susceptible to enzymatic degradation. creative-peptides.comjpt.com Such modifications are pivotal in designing peptides that can mimic natural proteins, thereby improving their biological activity and shelf-life. jpt.com
In the realm of advanced materials, C-terminal modifications are employed to create peptides with novel functional properties. These can include alterations to hydrophobicity, which can influence self-assembly mechanisms, and the introduction of reactive groups for conjugation to other molecules or surfaces. nih.govresearchgate.net The ability to selectively introduce functional groups at the C-terminus under mild conditions opens up a wide array of applications in biophysical studies and the development of new materials. creative-peptides.com
Rationale for Investigating Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH as a Model System for Complex Peptide Architectures
The this compound molecule serves as an exemplary model system for probing the intricacies of complex peptide architectures for several key reasons. The tetrapeptide sequence, Gly-Gly-Phe-Gly, is a well-characterized substrate for proteases, particularly cathepsins, which are often overexpressed in tumor microenvironments. researchgate.net This makes it a valuable component in the design of linkers for antibody-drug conjugates (ADCs), a class of targeted cancer therapies. medchemexpress.comdcchemicals.com The stability of this tetrapeptide linker in blood circulation is notably higher than that of commonly used dipeptide linkers, which is a significant advantage in therapeutic applications. researchgate.net
The C-terminal modification, -NH-CH2-O-CH2COOH, introduces a non-peptidic element that allows for the investigation of how such linkers influence the peptide's properties. This specific moiety, an aminomethoxyacetic acid group, can alter the solubility, hydrophilicity, and conformational freedom of the peptide to which it is attached. By studying this well-defined system, researchers can gain fundamental insights into the interplay between the peptide sequence and the synthetic linker, which is crucial for the rational design of more complex and functional peptide-based molecules.
Significance of this compound in the Exploration of Peptide-Linker Chemistry and Conformational Control
The compound this compound is of considerable significance in the exploration of peptide-linker chemistry and the control of peptide conformation. The amide bond connecting the peptide to the aminomethoxyacetic acid linker is a key feature, and its susceptibility to cleavage under specific conditions is a critical aspect of its function in drug delivery systems. cam.ac.uk The study of this linkage provides valuable data on the stability and release kinetics of molecules conjugated via this type of linker.
Structure
2D Structure
Properties
Molecular Formula |
C18H25N5O7 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-[[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C18H25N5O7/c19-7-14(24)20-9-16(26)23-13(6-12-4-2-1-3-5-12)18(29)21-8-15(25)22-11-30-10-17(27)28/h1-5,13H,6-11,19H2,(H,20,24)(H,21,29)(H,22,25)(H,23,26)(H,27,28)/t13-/m0/s1 |
InChI Key |
JKVPATHZQGMASP-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Elucidation of Gly Gly Phe Gly Nh Ch2 O Ch2cooh
High-Resolution Mass Spectrometry for Comprehensive Structural Characterization
High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed structural analysis of modified peptides. Its ability to provide precise mass-to-charge ratio (m/z) measurements is fundamental to confirming the elemental composition and identifying the presence of post-translational or synthetic modifications. nih.govacs.org
De novo peptide sequencing, a method that determines a peptide's amino acid sequence directly from its tandem mass spectrometry (MS/MS) fragmentation pattern without relying on a sequence database, is particularly crucial for analyzing novel or modified peptides like Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH. creative-proteomics.comwikipedia.org This approach is essential when dealing with sequences not present in standard protein databases, such as those from unsequenced organisms or synthetically altered peptides. metwarebio.comamericanlaboratory.com
The general workflow for de novo sequencing involves several key steps:
Sample Preparation and Digestion: Proteins are typically extracted and then enzymatically digested into smaller peptide fragments. metwarebio.com
Chromatographic Separation: The resulting peptide mixture is often separated using liquid chromatography (LC) to reduce complexity before introduction into the mass spectrometer. metwarebio.com
Mass Spectrometry Analysis: The peptides are ionized and their m/z ratios are measured in the initial MS scan. Selected peptides are then fragmented, and the m/z ratios of the fragments are measured in a tandem MS (MS/MS) scan. creative-proteomics.commetwarebio.com
Spectral Interpretation: Algorithms are used to interpret the MS/MS spectra by identifying characteristic fragment ion series (such as b- and y-ions) and calculating the mass differences between adjacent peaks to deduce the amino acid sequence. creative-proteomics.com
Several algorithms and software packages, including PepNovo, PEAKS, and pNovo, have been developed to facilitate de novo sequencing. creative-proteomics.com These tools analyze the fragmentation patterns to infer the most probable peptide sequence. The accuracy of de novo sequencing is highly dependent on the quality of the MS/MS spectra and the completeness of the fragment ion series. nih.gov
For modified peptides, de novo sequencing can reveal the mass of the modification and its approximate location on the peptide backbone. nih.gov The mass shift caused by the modification will be reflected in the precursor ion mass and the masses of fragment ions containing the modification. nih.govacs.org
| Step | Description | Key Considerations |
|---|---|---|
| Sample Preparation | Extraction and enzymatic digestion of proteins into peptides. | Choice of enzyme is critical for generating peptides of appropriate length for MS/MS analysis. metwarebio.com |
| LC Separation | Reduces sample complexity prior to mass analysis. | Gradient length and column chemistry affect separation efficiency. acs.org |
| Mass Spectrometry | Measurement of precursor and fragment ion m/z ratios. | High-resolution instruments provide more accurate mass measurements. nih.gov |
| Spectral Interpretation | Use of algorithms to deduce the amino acid sequence from fragment ions. | Completeness of fragment ion series improves sequencing accuracy. nih.gov |
The C-terminal modification, -NH-CH2-O-CH2COOH, on the Gly-Gly-Phe-Gly peptide introduces a unique fragmentation behavior that must be carefully analyzed for accurate sequence assignment. Tandem mass spectrometry techniques, such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), are used to break the peptide bonds and generate a series of fragment ions. acs.org The presence of the modification can influence the fragmentation pathways and the relative abundances of the resulting ions. manchester.ac.ukmdpi.com
When analyzing the MS/MS spectrum of this compound, the modification will be attached to the C-terminal glycine (B1666218). This means that the y-ion series, which contains the C-terminus, will all show a mass shift corresponding to the mass of the -NH-CH2-O-CH2COOH group. Conversely, the b-ion series, which contains the N-terminus, will remain unaffected by this specific modification until the fragmentation reaches the C-terminal residue.
A critical aspect of the analysis is to differentiate the modified peptide from potential isobaric species, which are molecules with the same nominal mass but different elemental compositions or structures. acs.orgnih.gov High-resolution mass spectrometry is essential for this purpose, as it can distinguish between small mass differences. nih.gov For instance, a modification can be incorrectly assigned if the mass difference between two potential modifications is very small. nih.gov
The fragmentation pattern can also be influenced by the chemical properties of the modification itself. The presence of the ether linkage and the carboxylic acid group in the -NH-CH2-O-CH2COOH moiety could lead to specific neutral losses or characteristic fragment ions upon activation. Careful examination of the MS/MS spectrum for these unique fragmentation products can help to confirm the identity and location of the modification. nih.gov In some cases, multi-stage fragmentation (MSn) experiments, where a fragment ion is isolated and further fragmented, can provide additional structural information to localize the modification unambiguously. nih.govacs.org
Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to traditional mass spectrometry by distinguishing ions based on their size, shape, and charge in the gas phase. nih.govspringernature.com This technique is particularly valuable for separating isomeric peptides, including those with the same amino acid sequence but different stereochemistry (e.g., D- vs. L-amino acids) or those with modifications at different positions. biopharmaspec.comiu.edu
In IM-MS, ions are passed through a drift tube filled with a buffer gas. Their velocity through the tube is dependent on their collision cross-section (CCS), which is a measure of their rotational average projected area. nih.gov Larger, more extended ions will have a larger CCS and will travel more slowly than smaller, more compact ions of the same m/z. nih.gov
For this compound, IM-MS could be used to:
Separate Conformational Variants: The peptide may exist in multiple stable conformations in the gas phase. IM-MS can separate these conformers, providing insights into the peptide's structural flexibility. springernature.comnottingham.ac.uk
Differentiate from Isobaric Interferences: If other peptides or molecules with the same mass are present in the sample, IM-MS can often resolve them based on differences in their shape. acs.orgiu.edu
The resolving power of modern ion mobility instruments, such as those based on structures for lossless ion manipulations (SLIM), can rival that of liquid chromatography, allowing for the separation of very similar structures. acs.org This capability is especially useful in complex mixtures where isobaric and isomeric species are common. nih.gov
| Application | Principle | Relevance to this compound |
|---|---|---|
| Separation of Isomers | Differentiation based on collision cross-section (CCS). biopharmaspec.com | Could distinguish from other peptides with the same mass but different structure. iu.edu |
| Conformational Analysis | Separation of different stable gas-phase conformations. springernature.com | Provides insight into the structural flexibility of the modified peptide. nottingham.ac.uk |
| Structural Characterization | Comparison of CCS values between modified and unmodified peptides. nih.gov | Reveals the impact of the -NH-CH2-O-CH2COOH modification on the peptide's shape. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.govacs.org For a modified peptide like this compound, NMR can provide detailed information about its solution-state conformation, which is often relevant to its biological activity.
To overcome challenges such as spectral overlap and low sensitivity in NMR studies of peptides, isotopic labeling is often employed. nih.govwhiterose.ac.uk This involves enriching the peptide with NMR-active isotopes like ¹³C and ¹⁵N. nih.gov
Common isotopic labeling strategies include:
Uniform Labeling: The peptide is enriched with ¹³C and/or ¹⁵N at all possible positions. This is typically achieved by expressing a recombinant protein in media containing ¹³C-glucose and ¹⁵N-ammonium salts as the sole carbon and nitrogen sources, respectively. nih.govnih.gov For chemically synthesized peptides, uniformly labeled amino acids can be incorporated. sigmaaldrich.com
Selective Labeling: Only specific amino acid types are isotopically labeled. This simplifies the NMR spectra by reducing the number of signals. nih.govutoronto.ca
Site-Specific Labeling: A label is introduced at a specific atom within a particular amino acid residue. This is particularly useful for measuring specific distances or probing the local environment at a defined position. sigmaaldrich.comsigmaaldrich.com
Reverse Labeling: Specific amino acid types are left unlabeled in a uniformly labeled protein, effectively "turning off" their signals in the NMR spectrum. nih.govutoronto.ca
For this compound, which is a relatively small peptide, uniform ¹³C and ¹⁵N labeling of one or more of its amino acid residues during solid-phase peptide synthesis would be a feasible approach. sigmaaldrich.com This would significantly enhance the resolution of the NMR spectra, allowing for the unambiguous assignment of backbone and side-chain resonances. nih.govnih.gov The increased dispersion of signals in 2D and 3D heteronuclear NMR experiments facilitates the detailed structural analysis. whiterose.ac.uk
Once the NMR resonances are assigned, a variety of NMR parameters can be used to determine the solution-state conformation of this compound. nih.govnmims.edu
Key NMR parameters for structure determination include:
Nuclear Overhauser Effects (NOEs): NOEs arise from the through-space interaction between protons that are close to each other (typically < 5 Å). The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation. nih.gov
J-couplings: Scalar couplings (J-couplings) between nuclei provide information about the number of intervening bonds and the dihedral angles between them. For example, the ³J(HN,Hα) coupling constant is related to the backbone dihedral angle φ through the Karplus equation.
Chemical Shifts: The chemical shifts of backbone and side-chain nuclei are sensitive to the local electronic environment and can provide information about the secondary structure of the peptide. frontiersin.org
| Parameter | Information Provided | Application to this compound |
|---|---|---|
| Nuclear Overhauser Effect (NOE) | Through-space proton-proton distances (< 5 Å). nih.gov | Provides key distance restraints for 3D structure calculation. |
| J-Couplings | Information about dihedral angles (e.g., φ angle). | Helps to define the backbone conformation. pnas.org |
| Chemical Shifts | Information about the local electronic environment and secondary structure. frontiersin.org | Can indicate regions of ordered structure. |
| NMR Relaxation | Information about molecular dynamics and flexibility. nih.gov | Reveals the dynamic behavior of the peptide in solution. |
Investigation of Side-Chain and Linker Dynamics by NMR Relaxation Techniques
Nuclear Magnetic Resonance (NMR) relaxation studies are powerful tools for probing the internal dynamics of peptides and their linkers in solution on a picosecond to millisecond timescale. By measuring relaxation parameters such as the longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the heteronuclear Nuclear Overhauser Effect (NOE), it is possible to derive information about the flexibility of the peptide backbone, the mobility of amino acid side-chains, and the dynamics of the linker moiety.
For this compound, ¹H-¹⁵N heteronuclear NMR relaxation experiments can provide detailed insights into the motional properties of the peptide backbone. The Glycine residues, lacking a side chain, are expected to exhibit higher flexibility compared to the Phenylalanine residue. The bulky phenyl side-chain of Phenylalanine may experience restricted motion due to steric hindrance and potential non-covalent interactions. The ether linkage within the linker portion is anticipated to have a high degree of rotational freedom.
Molecular dynamics simulations performed on cyclic peptides have shown that the mobility observed through order parameters can be due to motions in flanking regions, remote from the observed vectors. goettingen-research-online.de In the case of this compound, the dynamics of the terminal glycine and the linker could influence the conformation and accessibility of the Phenylalanine residue, which is crucial for enzyme recognition.
Table 1: Hypothetical ¹⁵N NMR Relaxation Data for the Peptide Backbone of this compound at 600 MHz
| Residue | R₁ (s⁻¹) | R₂ (s⁻¹) | ¹H-¹⁵N NOE | Order Parameter (S²) |
| Gly1 | 1.85 | 5.2 | 0.65 | 0.72 |
| Gly2 | 1.90 | 5.8 | 0.68 | 0.75 |
| Phe3 | 2.10 | 8.5 | 0.82 | 0.88 |
| Gly4 | 1.88 | 5.5 | 0.66 | 0.74 |
The order parameter, S², derived from the relaxation data, provides a measure of the spatial restriction of the N-H bond vector. A value of S² approaching 1.0 indicates a highly restricted, rigid structure, while a lower value suggests greater flexibility. In this hypothetical dataset, the Phenylalanine residue (Phe3) exhibits a higher S² value, indicating a more rigid backbone at this position, which is consistent with its role as a key recognition motif for Cathepsin B. The Glycine residues show lower S² values, suggesting greater conformational flexibility.
Application of Solid-State NMR for Structural Analysis in Non-Solution States
Solid-state NMR (ssNMR) spectroscopy is an indispensable technique for the high-resolution structural characterization of peptides and proteins in non-crystalline or insoluble states, which are often not amenable to conventional solution NMR or X-ray crystallography. researchgate.netnih.gov For this compound, ssNMR can provide detailed information on the peptide conformation, including backbone and side-chain torsion angles, as well as intermolecular packing arrangements in the solid form.
By employing techniques such as magic-angle spinning (MAS) and cross-polarization (CP), high-resolution spectra can be obtained. Isotopic labeling, for instance with ¹³C and ¹⁵N, is often used to enhance sensitivity and to enable the measurement of specific internuclear distances and torsion angles. researchgate.net For example, two-dimensional spin-diffusion ssNMR spectra of ¹³C-double-labeled model peptides have been used to study local structure in the solid state. nih.gov
For the Gly-Gly-Phe-Gly sequence, ssNMR can determine the Ramachandran φ and ψ torsion angles of each residue, revealing the secondary structure adopted by the peptide in the solid state. This is crucial as the conformation of the peptide linker can influence its stability and susceptibility to enzymatic cleavage. Studies on other glycine-rich peptides have shown that ssNMR can identify and characterize different polymorphic forms, each with distinct local electric field gradients around the nitrogen nuclei. rsc.org
Table 2: Plausible Solid-State NMR Derived Torsion Angles for this compound
| Residue | φ (phi) Angle (°) | ψ (psi) Angle (°) | Conformation |
| Gly1 | -150 | +145 | Extended |
| Gly2 | -80 | +150 | Extended |
| Phe3 | -120 | +115 | β-turn like |
| Gly4 | +85 | -170 | Extended |
These hypothetical torsion angles suggest that the peptide may adopt a conformation that presents the Phenylalanine residue in a turn-like structure, which could be the preferred conformation for binding to the active site of Cathepsin B.
Advanced Chromatographic Techniques for High-Fidelity Purity and Impurity Profiling
Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation and Detection of Related Impurities
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for the analysis of peptides, including higher resolution, faster analysis times, and improved sensitivity. These benefits are crucial for the comprehensive purity and impurity profiling of this compound, where even minor impurities can impact the performance and safety of the final ADC.
A typical UHPLC method for this compound would employ a reversed-phase column with a sub-2 µm particle size. A gradient elution using a mobile phase system of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is commonly used to achieve optimal separation of the peptide and its impurities. Potential process-related impurities that can be monitored include deletion peptides (e.g., Gly-Phe-Gly-NH-CH2-O-CH2COOH), insertion peptides, and diastereomeric impurities arising from the racemization of the Phenylalanine chiral center during synthesis. Degradation products, such as those resulting from deamidation or oxidation, can also be effectively separated and quantified. The use of UHPLC is highly suitable for routine analysis of related substances and stability studies. researchgate.net
Table 3: Representative UHPLC Method Parameters and Potential Impurities
| Parameter | Value |
| Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 40% B over 10 min |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Potential Impurity | Expected Retention Time (min) |
| Deletion Peptide (Gly-Phe-Gly) | 7.8 |
| Diastereomer (D-Phe) | 8.9 |
| Oxidation Product (Phe) | 9.5 |
| Main Compound | 9.2 |
Integration of Chromatography with Mass Spectrometry (LC-MS) for Identification of Co-eluting Impurities
While UHPLC provides excellent separation, some impurities may still co-elute with the main compound or with each other. The integration of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the unambiguous identification of these co-eluting species. nih.gov By providing mass-to-charge ratio (m/z) information for the eluting peaks, LC-MS allows for the confirmation of the identity of known impurities and the characterization of unknown ones.
For this compound, LC-MS analysis can differentiate between impurities with the same retention time but different molecular weights. Furthermore, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental composition of an impurity. Tandem mass spectrometry (MS/MS) is used to fragment the impurity ions, and the resulting fragmentation pattern provides structural information that can confirm the amino acid sequence and identify the site of modification. This is particularly useful for distinguishing between isomeric impurities, which have the same mass but different structures. LC-MS/MS methods have been successfully used to identify and quantify various peptide-related impurities, even at low levels. mdpi.com
Table 4: Hypothetical LC-MS/MS Data for the Identification of a Co-eluting Impurity
| Retention Time (min) | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Inferred Identity |
| 9.2 | 424.18 | 367.16, 270.13, 213.11, 120.08 | This compound |
| 9.2 | 440.17 | 383.15, 270.13, 229.10, 120.08 | Oxidized this compound |
In this example, the oxidized impurity co-elutes with the main compound. The precursor ion shows a mass shift of +16 Da, indicative of oxidation. The MS/MS fragmentation pattern helps to localize the modification to the Phenylalanine residue.
Computational Modeling and Theoretical Analysis of Gly Gly Phe Gly Nh Ch2 O Ch2cooh
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
MD simulations offer a means to explore the vast conformational space available to flexible molecules like Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, providing insights into its structural preferences and dynamic nature in a simulated environment.
Development and Validation of Specific Force Field Parameters for the -NH-CH2-O-CH2COOH Linker
A critical prerequisite for accurate MD simulations is a well-parameterized force field that correctly describes the potential energy of the system as a function of its atomic coordinates. While standard force fields like AMBER and CHARMM provide parameters for natural amino acids, the non-standard linker moiety, -NH-CH2-O-CH2COOH, requires the development and validation of specific parameters. nih.govnih.gov
The parameterization process for this linker would typically involve a multi-step approach. Initially, the linker is fragmented into smaller, representative chemical groups (e.g., an ether group, an amide group, and a carboxylic acid). Quantum mechanical (QM) calculations, often at the MP2 or a high-level Density Functional Theory (DFT) level, are then performed on these fragments to obtain reference data. researchgate.net This data includes optimized geometries, vibrational frequencies, and rotational energy profiles.
The force field parameters for the linker, including bond lengths, bond angles, dihedral angles, and partial atomic charges, are then fitted to reproduce the QM data. For instance, the partial atomic charges would be derived to accurately represent the electrostatic potential around the linker. The Lennard-Jones parameters, which describe the van der Waals interactions, are often adapted from existing parameters for similar atom types or fine-tuned to reproduce experimental data like heats of vaporization or density for small molecules containing the relevant functional groups. wustl.edu
Validation of the new parameters is a crucial final step. This involves running MD simulations of the isolated linker or a small molecule containing the linker and comparing the simulated properties with available experimental data or higher-level QM calculations. For example, the conformational preferences of the linker in solution could be compared with data from NMR spectroscopy. The goal is to ensure that the new parameters, when integrated into the larger force field, provide a realistic representation of the linker's behavior.
Table 1: Representative Force Field Parameterization Strategy for the -NH-CH2-O-CH2COOH Linker
| Parameter Type | Methodology | Reference Data Source |
| Bond & Angle | Fitting to QM optimized geometries and vibrational frequencies. | High-level QM calculations (e.g., MP2/cc-pVTZ). researchgate.net |
| Dihedral | Fitting to QM rotational energy profiles of linker fragments. | QM potential energy surface scans. |
| Partial Charges | RESP (Restrained Electrostatic Potential) or similar fitting procedures. | QM electrostatic potential calculations. wustl.edu |
| van der Waals | Analogy to existing atom types and refinement against experimental data. | Experimental data (e.g., heats of vaporization, densities) of analogous small molecules. |
Exploration of Conformational Ensembles and Free Energy Landscapes
With a validated force field, MD simulations can be employed to explore the conformational ensemble of the entire this compound molecule. These simulations, typically run for microseconds or longer, generate a trajectory of the molecule's atomic positions over time. Analysis of this trajectory reveals the range of accessible conformations and their relative populations. nih.gov
A systematic conformational search, similar to that performed on the related tetrapeptide Gly-Phe-Gly-Gly (GFGG), would likely reveal a multitude of low-energy conformers. clemson.eduaip.org The conformational landscape is expected to be complex due to the flexibility of the peptide backbone, the rotational freedom of the phenylalanine side chain, and the multiple rotatable bonds within the linker.
To visualize this complexity, a free energy landscape can be constructed by projecting the simulation trajectory onto a set of collective variables, such as the radius of gyration and the end-to-end distance of the molecule. This landscape would reveal the most stable conformational states as deep basins, with the transition pathways between them represented by higher-energy regions. For a molecule of this nature, both compact, folded structures and more extended conformations are expected to be present in the ensemble. nih.gov
Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions within the Peptide-Linker System
The stability of the various conformers of this compound is dictated by a network of intramolecular interactions. Hydrogen bonds are particularly significant in shaping the secondary structure of the peptide portion. Analysis of the MD trajectory would involve identifying persistent hydrogen bonds between the amide protons and carbonyl oxygens of the peptide backbone, which could indicate the formation of turn-like structures, such as β- or γ-turns. clemson.edunih.gov
In addition to backbone hydrogen bonds, interactions involving the phenylalanine side chain, such as π-stacking or cation-π interactions, could play a role in stabilizing certain folded conformations. The linker itself can participate in hydrogen bonding through its amide, ether, and carboxyl groups, potentially interacting with the peptide backbone or the phenylalanine side chain. These non-covalent interactions collectively determine the preferred three-dimensional structure of the molecule.
Table 2: Potential Intramolecular Interactions in this compound
| Interaction Type | Potential Participating Groups | Consequence |
| Hydrogen Bonding | Peptide backbone amides and carbonyls; Linker amide, ether, and carboxyl groups. | Stabilization of secondary structures (e.g., β-turns). clemson.edu |
| π-Stacking | Phenylalanine aromatic ring with another part of the molecule. | Stabilization of compact, folded conformations. |
| Hydrophobic Collapse | Phenylalanine side chain sequestered from the solvent. | Driving force for folding in aqueous environments. |
Simulation of Conformational Transitions and Relaxation Dynamics
MD simulations not only provide a static picture of the conformational ensemble but also reveal the dynamic nature of the molecule. The trajectory allows for the observation of transitions between different conformational states, providing insights into the flexibility and adaptability of the peptide-linker system. The timescale of these transitions can be quantified, indicating the energy barriers separating different conformers.
The relaxation dynamics of the molecule can be characterized by calculating time correlation functions for various properties, such as the end-to-end distance or the dihedral angles of the backbone and linker. This analysis can reveal the characteristic timescales for different types of molecular motions, from rapid local fluctuations to slower, large-scale conformational rearrangements. Understanding these dynamics is crucial for comprehending how the molecule might interact with other molecules or surfaces.
Quantum Chemical (QC) Studies on Electronic Structure and Reactivity
While MD simulations excel at exploring conformational dynamics, quantum chemical methods are necessary to investigate the electronic structure and reactivity of this compound with high accuracy.
Investigation of Peptide Bond Characteristics and Linker Moieties Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used QC method for studying the electronic properties of molecules of this size. DFT calculations can provide detailed information about the nature of the chemical bonds, the distribution of electron density, and the molecular orbitals. ubc.caresearchgate.net
A DFT analysis of this compound would likely focus on several key aspects. Firstly, the electronic properties of the peptide bonds would be investigated. The charge distribution and bond orders of the amide linkages can be calculated to understand their strength and potential for polarization. These properties can be influenced by the local chemical environment, including the presence of the linker. ubc.ca
Secondly, the electronic structure of the linker itself is of significant interest. The presence of the ether oxygen and the amide and carboxyl groups will create a specific electrostatic potential profile. DFT calculations can map this potential, highlighting regions of positive and negative charge that may act as sites for intermolecular interactions.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into the molecule's reactivity. The energies and spatial distributions of the HOMO and LUMO indicate the molecule's ability to donate or accept electrons, respectively. For instance, it would be important to determine whether these frontier orbitals are localized on the peptide backbone, the phenylalanine side chain, or the linker moiety, as this will dictate the most likely sites for chemical reactions. Studies on similar peptides have shown that the secondary structure can influence electron transport properties, a phenomenon that could be explored for this molecule using DFT. nih.gov
Table 3: Key Electronic Properties from DFT Analysis
| Property | Description | Significance |
| Mulliken/NPA Charges | Distribution of partial atomic charges across the molecule. | Identifies electrophilic and nucleophilic sites. |
| Bond Order Analysis | Strength and nature of chemical bonds (e.g., peptide bonds). | Assesses bond stability and potential for rotation. |
| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential around the molecule. | Predicts regions for non-covalent interactions. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Energy and localization of the highest occupied and lowest unoccupied molecular orbitals. | Indicates reactivity and potential for electron transfer. |
Table of Compound Names
| Abbreviation | Full Name |
| Gly | Glycine (B1666218) |
| Phe | Phenylalanine |
| GFGG | Glycyl-Phenylalanyl-Glycyl-Glycine |
| AMBER | Assisted Model Building with Energy Refinement |
| CHARMM | Chemistry at HARvard Macromolecular Mechanics |
| DFT | Density Functional Theory |
| MP2 | Møller-Plesset perturbation theory of the second order |
| RESP | Restrained Electrostatic Potential |
| NMR | Nuclear Magnetic Resonance |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
Calculation of Conformational Energetics and Transition States for Internal Rotations
Information regarding the calculation of conformational energetics and the transition states for internal rotations of this compound is not available in the public domain. Such studies would involve sophisticated computational methods to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This analysis is crucial for understanding the flexibility and shape of the linker, which can influence the efficacy of the corresponding ADC.
Theoretical Prediction of NMR Chemical Shifts for Structural Validation
There are no available studies that report the theoretical prediction of NMR chemical shifts for this compound. This type of research would typically employ quantum mechanical calculations to predict 1H and 13C NMR spectra. Comparing these theoretical spectra with experimental data is a powerful tool for validating the three-dimensional structure of a molecule in solution. While a 13C NMR spectrum for the related but different compound H-Gly-Gly-Phe-OH is available, this information cannot be extrapolated to the target molecule. chemicalbook.com
Hybrid Computational-Experimental Approaches for Structural Refinement and Validation
No published research could be located that details the use of hybrid computational-experimental approaches for the structural refinement and validation of this compound.
There is no evidence of studies integrating experimental NMR spectroscopic data, such as Nuclear Overhauser Effect (NOE) restraints, with Molecular Dynamics (MD) simulations to define the conformational landscape of this compound. This powerful combination of techniques allows for the determination of the predominant solution-state structures of flexible molecules.
Without experimental spectroscopic data and corresponding computational models for this compound, it is not possible to discuss the validation of such models. This process is essential to ensure that the computational representation of the molecule accurately reflects its real-world properties.
Chemical Stability and Degradation Mechanisms of Gly Gly Phe Gly Nh Ch2 O Ch2cooh
Hydrolytic Stability of Peptide Bonds and the -NH-CH2-O-CH2COOH Linkage under Varied Chemical Conditions
Hydrolysis is a primary degradation pathway for peptide-based molecules. The stability of both the amide (peptide) bonds and the unique ether linkage within Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is highly dependent on the chemical environment, particularly pH and temperature.
The four peptide bonds (Gly-Gly, Gly-Phe, Phe-Gly, and the amide connection to the linker) are susceptible to cleavage through acid- and base-catalyzed hydrolysis. High temperatures significantly accelerate this process. nih.gov Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen of the amide bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In contrast, base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Generally, peptide bonds adjacent to certain amino acid residues can show different rates of hydrolysis.
The -NH-CH2-O-CH2COOH linkage contains both an amide and an ether bond. The ether bond (-CH2-O-CH2-) is chemically more robust and less prone to hydrolysis than an ester bond. nih.gov However, it can be cleaved under extreme acidic conditions or certain oxidative stresses, a process that can be investigated during forced degradation studies. nsf.gov
The table below summarizes the expected hydrolytic degradation behavior under different chemical conditions.
| Condition | Temperature | Affected Bond | Primary Degradation Product(s) |
| Acidic (e.g., pH 1-3) | Elevated (e.g., 40-80°C) | Peptide Bonds | Cleavage into smaller peptide fragments and individual amino acids (Glycine, Phenylalanine). |
| Ether Linkage | Potential for slow cleavage under harsh acidic conditions. | ||
| Neutral (e.g., pH 6-8) | Ambient | Generally Stable | Minimal hydrolysis of peptide bonds over short-term storage. |
| Elevated (e.g., >40°C) | Peptide Bonds | Slow hydrolysis, potential for deamidation if Asn or Gln were present. | |
| Basic (e.g., pH 10-12) | Elevated (e.g., 40-80°C) | Peptide Bonds | Accelerated cleavage into smaller peptide fragments and amino acids. Potential for racemization at the chiral center of Phenylalanine. |
Oxidative Degradation Pathways Affecting Peptide Residues and the Linker System
Oxidative degradation poses a significant threat to the stability of peptides, often initiated by exposure to reactive oxygen species (ROS), transition metal ions, or light. nih.gov For the this compound molecule, the Phenylalanine (Phe) residue is the most susceptible to oxidation.
The aromatic side chain of Phenylalanine can be hydroxylated to form various isomers of hydroxyphenylalanine. Further oxidation can lead to the formation of other degradation products. The backbone of the peptide, particularly at the alpha-carbon of the amino acid residues, can also be a target for oxidative attack, potentially leading to peptide chain fragmentation. nih.gov Glycine (B1666218) residues can undergo oxidative deamination or cleavage. youtube.comyoutube.com The ether linkage within the linker system, while relatively stable, could also be susceptible to oxidation, potentially leading to cleavage and the formation of aldehydes or other breakdown products.
| Oxidizing Agent/Condition | Affected Residue/Moiety | Potential Oxidation Product(s) |
| Hydrogen Peroxide (H₂O₂) | Phenylalanine (Phe) | Hydroxylated Phenylalanine derivatives (e.g., o-, m-, p-Tyrosine), dityrosine. |
| Peptide Backbone | Carbonyl derivatives, peptide bond cleavage. | |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Phenylalanine (Phe) | Catalyzes the formation of hydroxylated and other oxidized species. |
| Linker System | Potential for ether bond cleavage. | |
| Photochemical Stress (Light Exposure) | Phenylalanine (Phe) | Photo-oxidation products. |
Investigation of Intramolecular Rearrangements and Potential Cyclization Processes
Beyond simple bond cleavage, peptides can undergo intramolecular reactions that lead to structural isomers or cyclized products. The flexibility of the Glycine residues in the this compound sequence can facilitate such rearrangements. acs.org
One possible rearrangement is the formation of a cyclic peptide derivative. For instance, the terminal amino group of the first glycine could potentially attack one of the downstream peptide carbonyl carbons, leading to a cyclized product and elimination of a portion of the peptide. However, this is generally less common in linear peptides under physiological conditions without a catalyst.
Another area of investigation involves intramolecular hydrogen atom transfer, particularly in radical-mediated degradation pathways. anu.edu.au For example, a radical formed on one part of the molecule could rearrange to a more stable position via a hydrogen shift, leading to different fragmentation patterns. Research has shown that N-centered radicals can rearrange to more stable C-centered radicals through 1,5 or 1,6 hydrogen shifts, a process facilitated by a flexible peptide backbone. anu.edu.au
Additionally, under certain mass spectrometry conditions, gas-phase intramolecular rearrangements have been observed where an internal amino acid residue is exposed at the terminus of a new ion, which could complicate degradation product identification. acs.org While not a solution-phase degradation, it highlights the inherent potential for rearrangement in the peptide structure.
Methodologies for Identifying and Characterizing Degradation Products (e.g., Forced Degradation Studies)
To proactively identify and understand the potential degradation pathways, forced degradation (or stress testing) studies are essential. formulationbio.comsemanticscholar.org These studies intentionally expose the molecule to harsh chemical and physical conditions to accelerate degradation, generating a profile of likely degradation products that might be observed over a longer shelf-life under normal storage conditions. nih.govresearchgate.net
The primary goal of these studies is to establish stability-indicating methods by ensuring that all significant degradation products can be separated from the parent molecule and from each other. formulationbio.com The characterization of these products provides insight into the degradation mechanisms.
Key methodologies include:
High-Performance Liquid Chromatography (HPLC): Primarily used for the separation and quantification of the parent compound and its degradation products. Reversed-phase HPLC (RP-HPLC) is commonly used for peptides.
Mass Spectrometry (MS): Used for the identification of degradation products by providing accurate mass information. When coupled with HPLC (LC-MS), it is a powerful tool for separating and identifying unknown impurities. nsf.gov Tandem mass spectrometry (MS/MS) can further elucidate the structure of the degradants by fragmenting them and analyzing the resulting pieces.
The table below outlines typical conditions used in forced degradation studies for peptide-based molecules.
| Stress Condition | Agent / Parameters | Purpose / Typical Degradation Pathway Investigated |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Investigates hydrolysis of peptide bonds. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Investigates hydrolysis of peptide bonds and potential for racemization. |
| Oxidation | 0.1% - 3% H₂O₂ | Probes susceptibility of residues like Phenylalanine to oxidation. |
| Thermal Stress | 50°C - 80°C (in solution or solid state) | Assesses general stability and accelerates hydrolysis and other temperature-dependent degradation. nih.gov |
| Photostability | Exposure to UV/Visible light (e.g., ICH Q1B guidelines) | Identifies susceptibility to photo-oxidation or other light-induced degradation. |
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | 2-[[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid invivochem.com |
| Glycine | 2-aminoacetic acid |
| Phenylalanine | (2S)-2-amino-3-phenylpropanoic acid |
| Deruxtecan | An antibody-drug conjugate that utilizes a related linker and payload system. invivochem.comglpbio.com |
Research Applications and Future Directions in Peptide Design Inspired by Gly Gly Phe Gly Nh Ch2 O Ch2cooh
Principles of Linker Design for Advanced Peptide and Peptidomimetic Scaffolds
The linker or spacer moiety, in this case, -NH-CH2-O-CH2COOH, is a critical component that significantly influences the properties of a peptidomimetic. biosynth.com Its design is governed by several key principles aimed at optimizing the molecule's stability, solubility, and biological activity. biosynth.com Linkers in peptide-drug conjugates (PDCs) must remain stable in circulation to prevent premature release of the active component. biosynth.com
The ether bond within the linker of Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is generally more resistant to enzymatic degradation compared to ester or amide bonds, potentially increasing the compound's plasma half-life. nih.govbiosyn.com Furthermore, the flexibility of the ethylene (B1197577) glycol-like unit allows the peptide portion (Gly-Gly-Phe-Gly) to adopt an optimal conformation for binding to its target receptor. biosyn.com The terminal carboxylic acid group enhances hydrophilicity, which can improve solubility and influence pharmacokinetic properties. nih.gov
Peptidomimetics are designed to mimic the biological activity of peptides but with enhanced drug-like properties, such as improved stability against peptidases and better cell penetration. unimi.it The linker in such compounds plays a pivotal role, connecting the bioactive peptide sequence to another functional moiety or simply modifying the C-terminus to prevent degradation and modulate receptor affinity. nih.govjpt.com The design of these linkers can be categorized based on their intended release mechanism (e.g., cleavable vs. non-cleavable) and their physicochemical properties. biosynth.comnih.gov
Table 1: Comparison of Linker Types in Peptidomimetic Design
| Linker Type | Representative Bonds | Key Characteristics | Relevance to this compound |
|---|---|---|---|
| Enzyme-Cleavable | Ester, Amide, Carbamate | Cleaved by specific enzymes (e.g., esterases, proteases) present in target cells. biosynth.com | The amide bond linking the peptide to the linker is a potential cleavage site. |
| Acid-Cleavable | Hydrazone, Carbonate | Stable at physiological pH (7.4) but cleaves in the acidic environment of endosomes or lysosomes. nih.gov | Not directly applicable to the specified linker structure. |
| Reducible | Disulfide | Cleaved by reducing agents like glutathione, which is abundant inside cells. biosynth.com | Not present in the specified linker structure. |
| Non-Cleavable | Thioether, Ether , Oxime | Highly stable, ensuring the conjugate remains intact. The activity relies on the entire molecule. biosynth.comnih.gov | The ether bond (-CH2-O-CH2-) provides high metabolic stability. biosyn.com |
Theoretical Frameworks for Peptide-Receptor Recognition and Binding Mechanisms
The interaction between a peptide and its receptor is a highly dynamic process governed by principles of molecular recognition. nih.gov Peptides often exhibit a high degree of flexibility and may adopt their final, bioactive conformation only upon binding to a receptor in an "induced fit" mechanism. nih.gov Computational modeling is a cornerstone in the early stages of drug discovery for predicting how a molecule might bind to a protein receptor. frontiersin.org
For this compound, several factors would influence its receptor binding:
The Peptide Sequence (Gly-Gly-Phe-Gly): The phenylalanine (Phe) residue, with its bulky aromatic side chain, is often a key residue for establishing hydrophobic interactions within a receptor's binding pocket. The glycine (B1666218) (Gly) residues provide conformational flexibility.
The Linker Moiety: The linker can influence binding in multiple ways. It can position the peptide optimally, create additional hydrogen bonds or electrostatic interactions through its ether oxygen and terminal carboxylate, or sterically hinder binding to off-target sites, thereby increasing specificity. nih.gov
Conformational Dynamics: The flexibility of both the peptide and the receptor complicates the prediction of binding. nih.gov Molecular dynamics (MD) simulations are often used to explore the conformational landscape of the peptide-receptor complex and to understand the structural rearrangements that occur upon binding. nih.govacs.org
The process of identifying peptide-receptor pairs is challenging but has been advanced by methods that screen for interactions computationally or through high-throughput experiments. nih.govacs.org These approaches are critical for discovering the targets of novel peptidomimetics. acs.org
Advancements in High-Throughput Screening and Computational Design of Modified Peptides
Modern drug discovery heavily relies on high-throughput screening (HTS) and computational methods to accelerate the identification and optimization of lead compounds. marketsandmarkets.com These technologies are particularly well-suited for the study of modified peptides.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for biological activity. creative-peptides.com Peptide libraries can be synthesized to include a wide variety of modifications, such as the ether linker in this compound. marketsandmarkets.com Screening these libraries against a specific receptor can quickly identify promising candidates. drugtargetreview.comnih.gov Affinity selection-based technologies, often coupled with mass spectrometry, have revolutionized the screening of vast peptidomimetic libraries. acs.org
Computational Design: Computational tools are indispensable for the rational design of novel peptides and peptidomimetics. frontiersin.orgnih.gov
Molecular Docking: Programs like AutoDock are used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. scripps.edu This helps in estimating binding affinity and identifying key interactions.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the peptide and its receptor over time, offering a more realistic view of the binding process and the stability of the complex. acs.org
AI and Machine Learning: Artificial intelligence is increasingly used to predict peptide structures and functions, optimize synthetic pathways, and screen virtual libraries of compounds much faster than traditional methods. creative-peptides.comasymchem.com
Table 2: Key Computational Tools in Modified Peptide Design
| Tool/Technique | Application | Purpose |
|---|---|---|
| Molecular Docking (e.g., AutoDock) | Structure-Based Design | Predicts binding poses and estimates binding affinity of a peptide to its receptor. scripps.edu |
| Molecular Dynamics (MD) Simulations | Conformational Analysis | Simulates the movement of atoms over time to assess the stability and dynamics of peptide-receptor complexes. acs.org |
| Machine Learning / AI | Predictive Modeling | Accelerates discovery by predicting peptide properties, functions, and optimal synthesis routes from large datasets. frontiersin.orgasymchem.com |
| Virtual Screening | Hit Identification | Computationally screens vast libraries of virtual compounds to identify potential binders for a target protein. nih.gov |
Future Methodological Developments in Peptide Synthesis and Characterization for Complex Architectures
The synthesis and characterization of complex molecules like this compound require sophisticated and evolving methodologies. The future of peptide synthesis is moving towards greater efficiency, sustainability, and the ability to create more complex and diverse structures. creative-peptides.comfuturemarketinsights.comnumberanalytics.com
Synthesis:
Solid-Phase Peptide Synthesis (SPPS): SPPS remains the dominant method for peptide synthesis. marketsandmarkets.com The synthesis of a C-terminally modified peptide like the one would typically involve synthesizing the protected peptide on a resin and then cleaving and modifying it in solution, or by using a specialized linker attached to the resin. nih.govrsc.org However, the synthesis of C-terminal cysteine peptides, for example, can be problematic due to side reactions. acs.org
Flow Chemistry: Continuous flow synthesis is emerging as a more efficient, scalable, and sustainable alternative to traditional batch synthesis, offering better control over reaction conditions. numberanalytics.com
Automated Synthesizers: Advanced automated systems are streamlining the synthesis process, improving consistency and reducing human error. creative-peptides.com
Characterization:
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the synthesized peptide and for sequencing. High-resolution MS can verify the exact elemental composition.
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the gold standard for determining the three-dimensional structure and conformation of peptides in solution, providing critical information for understanding structure-activity relationships.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method used to purify the synthesized peptide and to assess its purity.
Future developments will likely focus on integrating AI with automated synthesis platforms to predict and create novel peptide architectures with desired properties, further expanding the therapeutic potential of peptidomimetics. creative-peptides.comasymchem.com
Q & A
Q. How do researchers assess the impact of linker hydrophilicity on ADC bystander effects?
- Methodological Answer : Compare payload release in co-cultures of antigen-positive and antigen-negative cells. Use fluorescent probes (e.g., Alexa Fluor-tagged payloads) to track diffusion. Quantify cytotoxicity via flow cytometry (annexin V/PI staining) and model bystander killing using Hill equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
